

# What is the mechanism of action of MS8815?

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## Compound of Interest

Compound Name: MS8815

Cat. No.: B10830963

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An In-depth Technical Guide to the Mechanism of Action of **MS8815**

## Introduction

**MS8815** is a novel, potent, and selective heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.<sup>[1][2][3][4][5]</sup> EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression.<sup>[5]</sup>

In certain cancers, such as triple-negative breast cancer (TNBC), EZH2 is overexpressed and drives oncogenesis through both its canonical, catalytic activity and non-canonical, scaffolding functions.<sup>[1][3][5]</sup> While catalytic inhibitors of EZH2 exist, they are often ineffective in cancers where the non-catalytic functions of the EZH2 protein are paramount.<sup>[1][3]</sup> **MS8815** represents a therapeutic strategy to overcome this limitation by targeting the entire EZH2 protein for destruction, thereby ablating both its enzymatic and non-enzymatic roles.<sup>[6][7]</sup>

## Core Mechanism of Action: Targeted Protein Degradation

As a PROTAC, **MS8815**'s mechanism is not to inhibit its target protein, but to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate it.<sup>[5][8]</sup> This is achieved through its bifunctional structure:

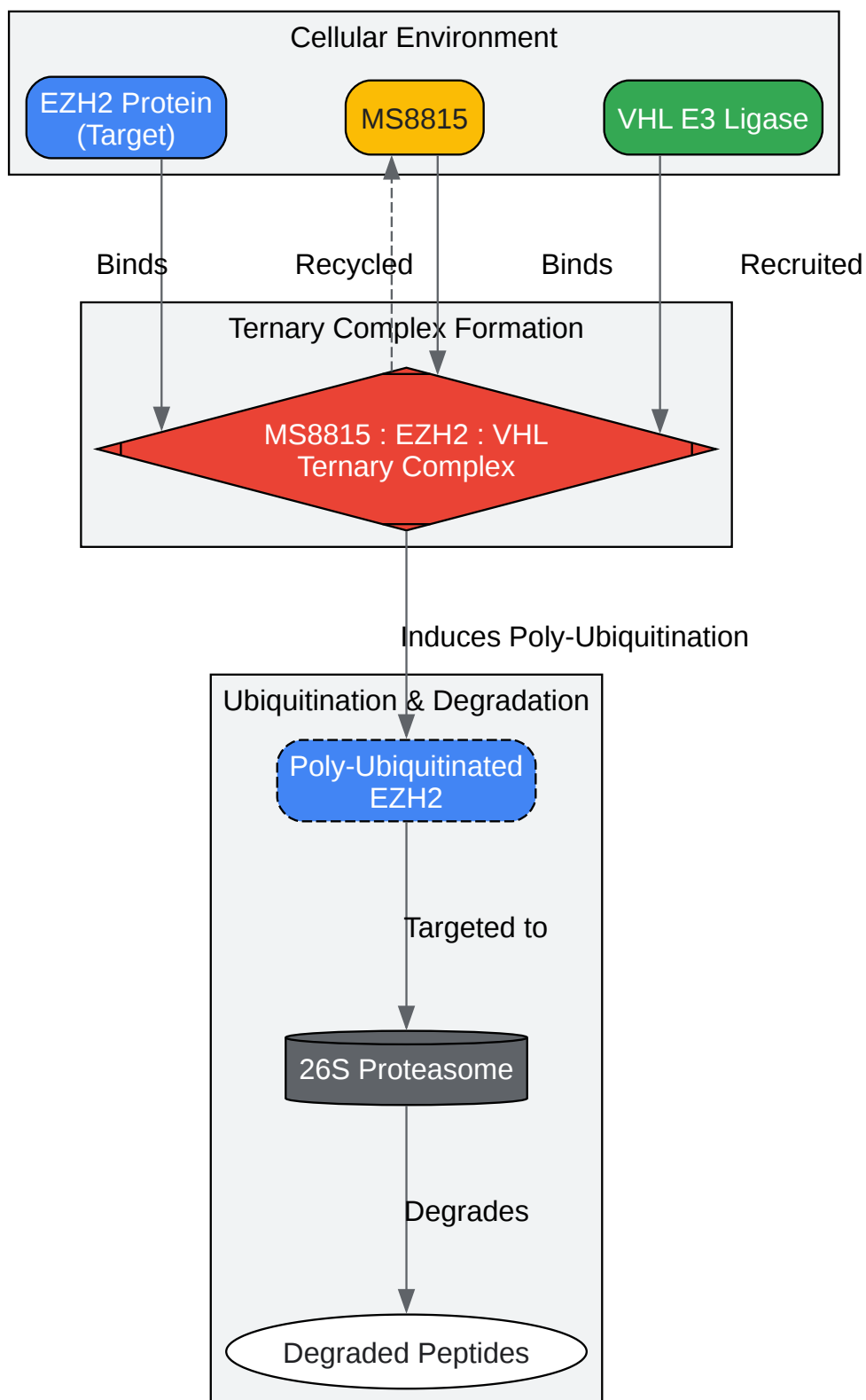
- Target-Binding Moiety: **MS8815** incorporates a ligand derived from the EZH2 inhibitor EPZ-6438, which binds with high affinity to the EZH2 protein.[7]
- E3 Ligase-Recruiting Moiety: This is connected via a chemical linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][8]

By simultaneously binding to both EZH2 and VHL, **MS8815** acts as a molecular bridge, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate EZH2. The attached ubiquitin chains mark the EZH2 protein for recognition and subsequent degradation by the 26S proteasome.[5][8] **MS8815** is then released and can catalyze further rounds of degradation.

This degradation is robust and occurs in a concentration-, time-, and proteasome-dependent manner.[3][4][5][8] The process is confirmed to be dependent on the UPS, as the effects of **MS8815** can be rescued by inhibitors of the NEDD8 activating E1 enzyme (NAE), such as MLN4924, which is crucial for the activation of cullin-RING E3 ligases like VHL.[4][9]

## Signaling and Process Diagrams

### MS8815-Mediated EZH2 Degradation Pathway



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Caption: Workflow of **MS8815** inducing the formation of a ternary complex to trigger EZH2 ubiquitination and proteasomal degradation.

## Quantitative Data Summary

The potency and efficacy of **MS8815** have been characterized through various biochemical and cellular assays.

**Table 1: Biochemical Inhibitory Activity**

Compound	Target	IC <sub>50</sub> (nM)	Notes
MS8815	EZH2	8.6[2][4][5][7]	Potent inhibition of methyltransferase activity.
MS8815	EZH1	62[2][7]	Shows selectivity for EZH2 over the related EZH1.
EPZ-6438	EZH2	3.3[5]	Parent inhibitor used as a benchmark.

**Table 2: Cellular Degradation and Growth Inhibition**

Parameter	Cell Line	Value	Notes
DC <sub>50</sub> (Degradation)	MDA-MB-453	140 nM[2][7]	Concentration for 50% maximal degradation of EZH2.
GI <sub>50</sub> (Growth Inhibition)	BT549	2.0 µM[4]	Concentration for 50% growth inhibition.
GI <sub>50</sub> (Growth Inhibition)	Patient 515a (Primary)	1.4 µM[4]	Effective in primary cells derived from TNBC patients.

## Experimental Protocols

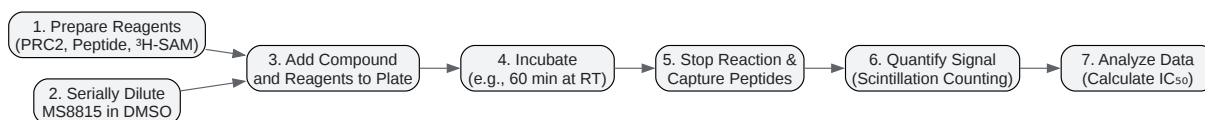
## In Vitro EZH2 Enzymatic Inhibition Assay

Objective: To determine the IC<sub>50</sub> value of **MS8815** against EZH2 methyltransferase activity.

Methodology:

- **Reaction Setup:** Assays are performed in 384-well plates. The reaction mixture contains recombinant human PRC2 complex, a biotinylated histone H3 (K27) peptide substrate, and the radio-labeled cofactor S-adenosyl-L-[<sup>3</sup>H-methyl]-methionine (<sup>3</sup>H-SAM).
- **Compound Preparation:** **MS8815** is serially diluted in DMSO to create a range of concentrations and then added to the reaction wells. A DMSO-only control is included.
- **Incubation:** The reaction is initiated by adding the PRC2 enzyme and is incubated at room temperature for a specified period (e.g., 60 minutes).
- **Termination & Detection:** The reaction is stopped. The biotinylated peptide substrate is captured on a streptavidin-coated plate. The incorporation of the <sup>3</sup>H-methyl group from <sup>3</sup>H-SAM onto the peptide is quantified using a scintillation counter.
- **Data Analysis:** The resulting data is normalized to controls, and the IC<sub>50</sub> value is calculated by fitting the concentration-response curve to a four-parameter logistic equation.

## Experimental Workflow: EZH2 Inhibition Assay



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